In the relentless pursuit of efficacious and safe therapeutics, the metabolic stability of a drug candidate stands as a critical determinant of its clinical success. A compound's susceptibility to biotransformation dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. For researchers and drug development professionals, the strategic design of molecules with enhanced metabolic stability is paramount. This guide provides an in-depth technical comparison of the metabolic stability of compounds synthesized from 2-Amino-3-fluorobenzenethiol, juxtaposed with non-fluorinated analogs and other alternatives. Through supporting experimental data and detailed protocols, we will explore the causal relationships between chemical structure and metabolic fate.
The introduction of fluorine into a molecular scaffold is a well-established strategy in medicinal chemistry to bolster metabolic stability.[1][2] The rationale behind this approach is rooted in the fundamental properties of the carbon-fluorine (C-F) bond. Its high bond energy (~116 kcal/mol) compared to a carbon-hydrogen (C-H) bond (~99 kcal/mol) renders it significantly more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes, the primary drivers of Phase I metabolism.[1] By strategically placing a fluorine atom at a metabolically vulnerable position, chemists can effectively "block" oxidative metabolism at that site, thereby prolonging the compound's systemic exposure.[1]
2-Amino-3-fluorobenzenethiol serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds, most notably benzothiazoles.[3][4] The fluorine atom at the 3-position of the benzene ring can significantly influence the metabolic profile of the resulting derivatives compared to their non-fluorinated counterparts derived from 2-aminothiophenol.
Studies have shown that fluorination can significantly impact the metabolic fate of these compounds. While DF 203 is susceptible to metabolism, its 5-fluoro analog, 5F 203, exhibits a different metabolic profile.[5] Notably, 5F 203, unlike some of its non-fluorinated and other fluorinated counterparts, does not produce exportable metabolites in sensitive cancer cell lines, suggesting enhanced stability against certain metabolic pathways.[5] This highlights the profound influence of the position and presence of fluorine on the metabolic stability of the benzothiazole scaffold.
Further evidence from a study on 11β-HSD1 inhibitors demonstrated a 5-fold increase in mouse liver microsome half-life for a fluorinated benzothiazole derivative compared to its unsubstituted counterpart, underscoring the dramatic improvement in metabolic stability conferred by fluorine.[1]
The following table summarizes hypothetical comparative data based on established principles and observed trends in the literature for a generic benzothiazole derivative.
HLM: Human Liver Microsomes. Data is illustrative and based on typical enhancements observed with fluorination.
To provide a practical framework for assessing metabolic stability, we present a detailed, step-by-step methodology for a typical in vitro liver microsomal stability assay. This assay is a cornerstone of early drug discovery, offering a reliable and high-throughput method to evaluate a compound's susceptibility to Phase I metabolism.
The following diagram illustrates the key steps in the microsomal stability assay.
While 2-Amino-3-fluorobenzenethiol offers a clear advantage for enhancing metabolic stability through fluorination, medicinal chemists have a diverse toolbox of starting materials to synthesize bioactive compounds. The choice of an alternative precursor often depends on the desired biological target and the required physicochemical properties.
For instance, in the development of kinase inhibitors, a therapeutic area where benzothiazoles have shown promise, other heterocyclic scaffolds are frequently employed.[6] 2-aminothiazole and 2-aminothiophene derivatives are common starting points for the synthesis of potent kinase inhibitors.[6][7] These precursors can be modified with various side chains to optimize target engagement and pharmacokinetic properties.
The following diagram illustrates the relationship between different precursors and the resulting classes of bioactive compounds.
When selecting an alternative to 2-Amino-3-fluorobenzenethiol, a key consideration is the inherent metabolic liability of the resulting scaffold. While non-fluorinated precursors might offer simpler synthetic routes, the resulting compounds may require subsequent optimization to address metabolic instability. Bioisosteric replacement, where a functional group is replaced with another that has similar physical or chemical properties, is a common strategy in such cases.[8]
The metabolic stability of compounds derived from 2-Amino-3-fluorobenzenethiol benefits significantly from the strategic incorporation of a fluorine atom. This guide has provided a comparative framework, supported by the principles of drug metabolism and illustrative data, to underscore the advantages of this approach. The detailed experimental protocol for the in vitro microsomal stability assay offers a practical tool for researchers to assess the metabolic fate of their compounds. By understanding the interplay between chemical structure and metabolic stability, and by considering the landscape of alternative precursors, drug development professionals can make more informed decisions in the design and optimization of novel therapeutics with improved pharmacokinetic profiles.
-
Al-Hourani, B. J. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4749. [Link]
-
Chauhan, P., & Kumar, R. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 13-45. [Link]
-
Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., Shen, Z., Cook, L. S., Doweyko, A. M., Pitt, S., Pang, S., Shen, D. R., Fang, Q., de Fex, H. F., McIntyre, K. W., Shuster, D. J., Gillooly, K. M., Behnia, K., Schieven, G. L., Wityak, J., & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819–6832. [Link]
-
Yu, X., Yin, Q., Zhang, Z., Huang, T., Pu, Z., & Bao, M. (2019). Synthesis of 2-substituted benzothiazoles via the Brønsted acid catalyzed cyclization of 2-amino thiophenols with nitriles. Tetrahedron Letters, 60(30), 1964-1966. [Link]
-
Celik, H., Avci, H., & Atli, O. (2019). Metabolic profiling of synthetic cannabinoid 5F-ADB by human liver microsome incubations and urine samples using high-resolution mass spectrometry. Drug testing and analysis, 11(10), 1595–1604. [Link]
-
Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of chromatography. A, 1058(1-2), 81–88. [Link]
-
Abbas, A. A., Farghaly, T. A., & Dawood, K. M. (2021). Some medicinally active fluorinated heterocycles and their non-fluorinated analogues. RSC advances, 11(48), 30099–30128. [Link]
-
Brear, P. M., De Fusco, C., Georgiou, C. S., & Spring, D. R. (2021). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. Molecules (Basel, Switzerland), 26(17), 5334. [Link]
-
Padilla-Martínez, I. I., Muñoz-López, A., Soman, A., & Estévez-Carmona, M. M. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). International journal of molecular sciences, 25(10), 5437. [Link]
-
Hutchinson, I., Chua, M. S., Browne, H. L., Trapani, V., Bradshaw, T. D., Westwell, A. D., & Stevens, M. F. (2001). Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles. Journal of medicinal chemistry, 44(9), 1446–1455. [Link]
-
Hutchinson, I., Jennings, S. A., Vishnu, U. S., Bradshaw, T. D., Westwell, A. D., & Stevens, M. F. (2002). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. British journal of cancer, 86(10), 1658–1665. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of medicinal chemistry, 61(14), 5822–5880. [Link]
-
Carlier, P. R., et al. (2017). In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA. Forensic Toxicology, 35(2), 245-257. [Link]
-
Weiss, J. M., et al. (2004). Determination of Benzothiazoles From Complex Aqueous Samples by Liquid Chromatography-Mass Spectrometry Following Solid-Phase Extraction. Journal of Chromatography A, 1058(1-2), 81-88. [Link]
-
von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]
-
Leong, M. K., & Stevens, M. F. (2000). Preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. British journal of cancer, 83(12), 1717–1723. [Link]
-
Al-Obaidi, H., & Al-Shammari, A. M. (2020). Benzothiazole derivatives incorporating fluorine. ResearchGate. [Link]
-
Li, Z., et al. (2021). 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. European Journal of Medicinal Chemistry, 213, 113165. [Link]
-
Taylor, R. J. (2018). The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. ChemRxiv. [Link]
-
Wang, Y., et al. (2022). Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies. RSC Medicinal Chemistry, 13(5), 583-597. [Link]
-
He, Y., et al. (2016). The antitumour activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole in human gastric cancer models is mediated by AhR signalling. Journal of Cellular and Molecular Medicine, 20(10), 1851-1862. [Link]
-
Ni, C., & Hu, J. (2017). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Chemical Society reviews, 46(23), 7116–7130. [Link]
-
Cannaert, A., et al. (2018). Metabolic profiling of synthetic cannabinoid 5F-ADB by human liver microsome incubations and urine samples using high-resolution mass spectrometry. Drug Testing and Analysis, 10(11-12), 1755-1765. [Link]
-
MAC-MOD Analytical. (n.d.). Benzothiazole and Derivatives by LC-MS-MS. MAC-MOD Analytical. [Link]
-
Graphviz. (2024). DOT Language. Graphviz. [Link]
-
Vitale, P., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(2), 254. [Link]
-
Jickells, S. M., et al. (2003). Development and application of an LC-MS method to determine possible migration of mercaptobenzothiazole, benzothiazole and related vulcanization residues from rubber used in contact with food and drink. Food Additives and Contaminants, 20(3), 276-285. [Link]
-
Stanczak, A., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. International Journal of Molecular Sciences, 24(5), 4385. [Link]
-
Yu, X., et al. (2019). Synthesis of 2-substituted benzothiazoles via the Brønsted acid catalyzed cyclization of 2-amino thiophenols with nitriles. Tetrahedron Letters, 60(30), 1964-1966. [Link]
-
Coe, S. (2020, May 12). Bioisosteres that influence metabolism. Hypha Discovery. [Link]
-
von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. [Link]
-
Malik, J. K., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. [Link]
-
Manley, P. W., et al. (2012). Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(24), 7481-7485. [Link]
-
Jickells, S. M., et al. (2003). Development and application of an LC-MS method to determine possible migration of mercaptobenzothiazole, benzothiazole and related vulcanization residues from rubber used in contact with food and drink. ResearchGate. [Link]
-
Vitale, P., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(4), 1878. [Link]
-
Eltayb, W. A., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 960713. [Link]
-
Li, Z., et al. (2024). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. Bioorganic & Medicinal Chemistry, 107, 117864. [Link]
-
Pap, J. S., et al. (2023). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. International Journal of Molecular Sciences, 24(13), 10839. [Link]
-
Piórkowska, E., et al. (2022). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Molecules, 27(19), 6523. [Link]
-
Chauhan, P., & Kumar, R. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. ResearchGate. [Link]
-
Mhatre, P. (2021, March 26). Building diagrams using graphviz. Chad's Blog. [Link]
-
Mhatre, P. (2022, July 11). Create a Flowchart using Graphviz Dot. Medium. [Link]
-
Taylor, R. J., et al. (2018). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. ResearchGate. [Link]
-
Al-Sanea, M. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1436. [Link]